

# GSK1904529A: A Comprehensive Technical Profile of a Selective IGF-1R/IR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of **GSK1904529A**, a potent, orally active, and ATP-competitive small-molecule inhibitor. The document details its inhibitory activity against its primary targets, the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), and its high degree of selectivity against a broad range of other kinases. Methodologies for key in vitro assays are described, and the core signaling pathways affected by **GSK1904529A** are visually represented.

## **Core Target Profile and Potency**

**GSK1904529A** is a highly potent inhibitor of both IGF-1R and the closely related IR.[1][2] It acts as a reversible, ATP-competitive inhibitor.[1][3] The inhibitory activity of **GSK1904529A** has been quantified through various in vitro assays, demonstrating nanomolar efficacy against its primary targets.

## Table 1: In Vitro Enzymatic Inhibitory Activity of GSK1904529A



| Target | Parameter | Value (nM) | Notes                                           |
|--------|-----------|------------|-------------------------------------------------|
| IGF-1R | IC50      | 27 ± 10    | In vitro kinase assay with purified enzyme. [1] |
| IR     | IC50      | 25 ± 11    | In vitro kinase assay with purified enzyme. [1] |
| IGF-1R | Ki        | 1.6        | Enzyme-inhibitor binding value.[3][4]           |
| IR     | Ki        | 1.3        | Enzyme-inhibitor binding value.[3][4]           |

Table 2: Cellular Inhibitory Activity of GSK1904529A

| Cell Line                                | Target Phosphorylation | Parameter | Value (nM)   |
|------------------------------------------|------------------------|-----------|--------------|
| NIH-3T3/LISN (IGF-<br>1R overexpressing) | IGF-1R                 | IC50      | 22 ± 8[1][4] |
| NIH-3T3-hIR (human IR overexpressing)    | IR                     | IC50      | 19 ± 8[4]    |

## **Target Selectivity Profile**

A key characteristic of **GSK1904529A** is its high selectivity for IGF-1R and IR. The compound has been profiled against a large panel of other kinases and has demonstrated minimal activity, highlighting its specificity.

## Table 3: Kinase Selectivity Panel for GSK1904529A



| Kinase Panel                             | Number of Kinases Tested | Result                                        |
|------------------------------------------|--------------------------|-----------------------------------------------|
| Serine/Threonine and Tyrosine<br>Kinases | 45                       | IC50 > 1 μM for all kinases<br>tested.[1][4]  |
| KinaseProfiler Screening (Millipore)     | 233                      | Poor activity observed against this panel.[1] |

This high degree of selectivity indicates that **GSK1904529A** is a focused inhibitor, which can be advantageous in minimizing off-target effects. The compound is over 100-fold more selective for IGF-1R/IR than for other kinases such as Akt1/2, Aurora A/B, B-Raf, CDK2, and EGFR.[3]

## Mechanism of Action and Signaling Pathway Inhibition

**GSK1904529A** exerts its effects by inhibiting the autophosphorylation of IGF-1R and IR, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition subsequently blocks major signal transduction pathways that are crucial for cell proliferation, survival, and motility.[1][4][5][6]

The primary downstream pathways affected by the inhibition of IGF-1R and IR include the PI3K/AKT and the Ras/MAPK pathways. **GSK1904529A** has been shown to decrease the phosphorylation of key signaling molecules such as AKT, Insulin Receptor Substrate 1 (IRS-1), and Extracellular signal-regulated kinase (ERK).[1][4][7] This blockade of downstream signaling ultimately leads to cell cycle arrest, primarily at the G1 phase, and an induction of apoptosis.[1] [3][4][5]





Click to download full resolution via product page

Caption: Inhibition of IGF-1R and IR Signaling by GSK1904529A.



## **Experimental Protocols**

The following sections detail the methodologies used in the in vitro kinase assays to determine the inhibitory profile of **GSK1904529A**.

### In Vitro Kinase Assay for IC50 Determination

This protocol outlines the general procedure for measuring the half-maximal inhibitory concentration (IC50) of **GSK1904529A** against purified IGF-1R and IR enzymes.





Click to download full resolution via product page

**Caption:** General workflow for in vitro kinase IC50 determination.



#### Materials and Reagents:

- Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins for the intracellular domains of IGF-1R (amino acids 957-1367) and IR (amino acids 979-1382).[3]
- GSK1904529A dissolved in DMSO (e.g., 10 mM stock solution).[3]
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL bovine serum albumin (BSA), 3 mM DTT, 1 mM CHAPS.[3]
- ATP.
- Substrate peptide (e.g., biotin-aminohexyl-AEEEEYMMMMAKKKK-NH2).[3]
- EDTA for stopping the reaction.

#### Procedure:

- Enzyme Activation: The kinase enzymes (final concentration ~2.7 μM) are pre-activated by incubation in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA, and 2 mM ATP.[3]
- Inhibitor Preparation: GSK1904529A is serially diluted in DMSO and dispensed into assay plates (e.g., 100 nL/well).[3]
- Kinase Reaction: The kinase reaction is initiated by adding a mixture containing the activated enzyme (final concentration ~0.5 nM), substrate peptide (e.g., 500 nM), and ATP (e.g., 10 μM) to the wells containing the inhibitor.[3] The total reaction volume is typically around 10 μL.[3]
- Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 1 hour).[3]
- Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA (e.g., 33 μM final concentration).[3]
- Detection: The level of substrate phosphorylation is quantified using an appropriate detection method, such as fluorescence, luminescence, or radioactivity-based assays.



 Data Analysis: The IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

### **Cellular Phosphorylation Assay**

This assay measures the ability of **GSK1904529A** to inhibit the ligand-induced autophosphorylation of IGF-1R and IR in intact cells.

#### Cell Lines:

- NIH-3T3 cells overexpressing human IGF-1R (NIH-3T3/LISN).[1]
- NIH-3T3 cells overexpressing the human insulin receptor (NIH-3T3-hIR).[4]

#### Procedure:

- Cell Culture and Treatment: Cells are cultured in appropriate media and then treated with varying concentrations of GSK1904529A for a specified period (e.g., 2 hours).[4]
- Ligand Stimulation: The cells are then stimulated with the respective ligand (e.g., IGF-1 for NIH-3T3/LISN cells) to induce receptor phosphorylation.
- Cell Lysis: Following stimulation, the cells are lysed to extract cellular proteins.
- Analysis of Phosphorylation: The levels of phosphorylated IGF-1R or IR are determined using methods such as Western blotting or ELISA with phospho-specific antibodies.
- Data Analysis: The IC50 values for the inhibition of receptor phosphorylation are calculated from the dose-response curves.

## **Summary**

**GSK1904529A** is a potent and highly selective inhibitor of IGF-1R and IR. Its mechanism of action involves the direct inhibition of receptor tyrosine kinase activity, leading to the blockade of critical downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed selectivity profile and well-characterized mechanism of action make **GSK1904529A** a valuable tool for research into IGF-1R/IR signaling and a potential candidate for therapeutic development in cancers dependent on this pathway.[1][2]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of GSK1904529A, a small-molecule inhibitor of the insulin-like growth factor-I receptor tyrosine kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK1904529A, an insulin-like growth factor-1 receptor inhibitor, inhibits glioma tumor growth, induces apoptosis and inhibits migration PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [GSK1904529A: A Comprehensive Technical Profile of a Selective IGF-1R/IR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684703#gsk1904529a-target-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com